molecular formula C7H7NO B13534126 3-(1h-Pyrrol-3-yl)acrylaldehyde

3-(1h-Pyrrol-3-yl)acrylaldehyde

Cat. No.: B13534126
M. Wt: 121.14 g/mol
InChI Key: LPOWGPQPUMCMSC-OWOJBTEDSA-N
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Description

3-(1H-Pyrrol-3-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol . It is offered with a typical purity of 98% and should be stored at 2-8°C to maintain stability . As a pyrrole-based building block, this acrylaldehyde derivative is a valuable scaffold in medicinal chemistry and antimicrobial research. Pyrrole derivatives are key intermediates in the synthesis of more complex heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, which are structurally similar to purines and are actively investigated for their broad-spectrum bioactivities, including potential antibacterial, antifungal, and antiviral properties . The compound's structure, featuring both a pyrrole ring and an aldehyde functional group, makes it a versatile precursor for further chemical modifications, such as cyclization and condensation reactions, to develop novel pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

(E)-3-(1H-pyrrol-3-yl)prop-2-enal

InChI

InChI=1S/C7H7NO/c9-5-1-2-7-3-4-8-6-7/h1-6,8H/b2-1+

InChI Key

LPOWGPQPUMCMSC-OWOJBTEDSA-N

Isomeric SMILES

C1=CNC=C1/C=C/C=O

Canonical SMILES

C1=CNC=C1C=CC=O

Origin of Product

United States

Physicochemical and Spectroscopic Data of 3 1h Pyrrol 3 Yl Acrylaldehyde

Crystallographic Data

As of the current literature survey, no crystallographic data for this compound has been reported. X-ray crystallography would provide definitive information on its solid-state conformation and intermolecular interactions. nih.gov

Chemical Reactivity and Transformation Pathways of 3 1h Pyrrol 3 Yl Acrylaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group in 3-(1H-pyrrol-3-yl)acrylaldehyde is a primary site for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and formation of iminium ions for further reactions.

Oxidation Pathways to Carboxylic Acids

The oxidation of α,β-unsaturated aldehydes, such as this compound, to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. While specific documented examples for the direct oxidation of this compound are not prevalent in readily available literature, analogous transformations provide insight into viable synthetic routes. For instance, the oxidation of acrolein to acrylic acid can be achieved through various methods, including vapor-phase oxidation using mixed metal oxide catalysts or liquid-phase oxidation with hydrogen peroxide. mdpi.com A closely related transformation is the Knoevenagel–Döbner condensation of N-vinylpyrrole-2-carbaldehydes with malonic acid, which proceeds via an α,β-unsaturated dicarboxylic acid intermediate that subsequently undergoes decarboxylation to yield the corresponding (E)-3-(N-vinylpyrrol-2-yl)acrylic acid. researchgate.net This suggests that similar conditions could be applicable for the synthesis of 3-(1H-pyrrol-3-yl)acrylic acid from its aldehyde precursor. The existence of 3-(1H-pyrrol-3-yl)acrylic acid is confirmed by its commercial availability from various suppliers. nih.gov

Table 1: Plausible Reagents for the Oxidation of this compound

Reagent/Catalyst SystemReaction TypePotential Product
Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)Selective Aldehyde Oxidation3-(1H-Pyrrol-3-yl)acrylic acid
Tollens' Reagent (Ag(NH₃)₂⁺)Mild Aldehyde Oxidation3-(1H-Pyrrol-3-yl)acrylic acid
Jones Reagent (CrO₃, H₂SO₄, acetone)Strong Oxidation3-(1H-Pyrrol-3-yl)acrylic acid
Potassium Permanganate (KMnO₄)Strong Oxidation3-(1H-Pyrrol-3-yl)acrylic acid

Reduction to Corresponding Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol yields 3-(1H-pyrrol-3-yl)prop-2-en-1-ol. This transformation can be selectively achieved using a variety of reducing agents. The choice of reagent is crucial to avoid the undesired reduction of the carbon-carbon double bond.

Commonly employed reagents for the selective reduction of α,β-unsaturated aldehydes to allylic alcohols include sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride (Luche reduction), which enhances the 1,2-selectivity. Other suitable reagents include diisobutylaluminium hydride (DIBAL-H) at low temperatures and lithium aluminium hydride (LiAlH₄). The latter, being a stronger reducing agent, may require careful control of reaction conditions to prevent over-reduction.

Table 2: Potential Reagents for the Reduction of this compound

ReagentSelectivityProduct
Sodium Borohydride (NaBH₄)1,2-Reduction3-(1H-Pyrrol-3-yl)prop-2-en-1-ol
Luche Reduction (NaBH₄, CeCl₃)High 1,2-Selectivity3-(1H-Pyrrol-3-yl)prop-2-en-1-ol
Diisobutylaluminium Hydride (DIBAL-H)Temperature Dependent3-(1H-Pyrrol-3-yl)prop-2-en-1-ol
Lithium Aluminium Hydride (LiAlH₄)Strong, Less Selective3-(1H-Pyrrol-3-yl)prop-2-en-1-ol / 3-(1H-Pyrrol-3-yl)propan-1-ol

Iminium Ion Formation and Subsequent Reactivity

The reaction of this compound with secondary amines in the presence of an acid catalyst leads to the formation of a reactive iminium ion. This activation strategy is a cornerstone of organocatalysis, lowering the LUMO of the α,β-unsaturated system and enhancing its electrophilicity for a variety of nucleophilic additions. nih.gov

The formation of the iminium ion facilitates reactions such as Diels-Alder cycloadditions and Michael additions. nih.gov For instance, chiral imidazolidinone catalysts can form chiral iminium ions with α,β-unsaturated aldehydes, enabling enantioselective reactions. edurev.in The pyrrole (B145914) moiety itself can act as a nucleophile in intramolecular reactions with the activated iminium ion, leading to the formation of fused ring systems like pyrroloindolines. wikipedia.org This reactivity highlights the potential for developing cascade reactions initiated by iminium ion formation.

Reactivity of the α,β-Unsaturated System

The conjugated double bond in this compound is susceptible to nucleophilic attack, primarily through Michael (1,4-conjugate) addition reactions.

Michael Addition Reactions with Various Nucleophiles

The α,β-unsaturated system of this compound serves as a Michael acceptor, reacting with a wide range of soft nucleophiles. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. The general reactivity of pyrrole suggests that it is amenable to Michael addition with various electrophilic olefins. numberanalytics.com

Thiol and amine nucleophiles readily undergo Michael addition to α,β-unsaturated carbonyl compounds. The addition of thiols (thia-Michael addition) and amines (aza-Michael addition) are efficient methods for introducing sulfur and nitrogen functionalities, respectively. Organocatalysts, such as primary amines, can facilitate the Michael addition of aldehydes to nitroolefins through enamine catalysis, showcasing the versatility of these reactions.

Table 3: Examples of Nucleophiles for Michael Addition to this compound

Nucleophile TypeExampleProduct Type
Carbon NucleophilesMalonates, Nitroalkanes1,5-Dicarbonyl Compounds
Thiol NucleophilesThiols, Thiophenolsβ-Thioaldehydes
Amine NucleophilesPrimary and Secondary Aminesβ-Aminoaldehydes
PyrrolesN-Substituted PyrrolesBis-pyrrolic Structures

When the pyrrole nitrogen is tethered to a nucleophilic group, intramolecular Michael addition to the α,β-unsaturated aldehyde moiety can lead to the formation of fused heterocyclic ring systems, a process known as ring annulation. While specific examples starting from this compound are not extensively documented, the principle is well-established in pyrrole chemistry. For example, stereoselective intramolecular Michael additions of pyrrole derivatives have been utilized in the synthesis of natural products. pharmaguideline.com

This strategy allows for the construction of complex polycyclic architectures containing the pyrrole nucleus. The reaction can be initiated by base-catalyzed deprotonation of the tethered nucleophile or through organocatalytic activation of the aldehyde. The resulting cyclized products can often be further elaborated, making this a powerful tool in synthetic chemistry.

Asymmetric Induction in Conjugate Additions

The α,β-unsaturated aldehyde moiety in this compound is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. The development of asymmetric variants of this reaction provides a powerful tool for the stereoselective synthesis of chiral molecules. researchgate.net Organocatalysis and metal-catalyzed approaches have been successfully employed to achieve high enantioselectivity in the conjugate addition to similar α,β-unsaturated systems. nsf.gov

In the context of pyrrole-containing structures, organocatalytic aza-Michael additions have been utilized to construct nitrogen-substituted stereogenic centers in good yields and with excellent enantioselectivity, leading to the formal synthesis of bromopyrrole alkaloids. While not specific to this compound, these findings highlight the potential for asymmetric conjugate additions to this substrate.

Key to achieving high levels of asymmetric induction is the use of chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack on the β-carbon of the acrylaldehyde moiety. Common nucleophiles in these reactions include thiols, amines, and carbon nucleophiles such as organometallic reagents and enamines.

Table 1: Examples of Asymmetric Conjugate Additions to α,β-Unsaturated Carbonyls

Catalyst TypeNucleophileSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidIndolespara-Quinone Methidesup to 97% nsf.gov
OrganocatalystPyrroles (as N-nucleophile)α,β-Unsaturated AldehydesExcellent

Cycloaddition Reactions (e.g., [4+2], [3+2], [2+2])

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, acting as either a dienophile or, in some cases, as part of a diene system. These reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds.

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient double bond of the acrylaldehyde moiety makes this compound a competent dienophile in Diels-Alder reactions. researchgate.netnih.govnih.gov The reactivity can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen, further lowering the LUMO energy of the dienophile. wikipedia.org The pyrrole ring itself, being aromatic, is generally a poor diene in Diels-Alder reactions. However, its reactivity can be increased through N-substitution with electron-withdrawing groups or by temporary dearomatization. sci-hub.se

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. thieme-connect.comresearchgate.netjk-sci.comthieme-connect.com These reactions provide a direct route to five-membered heterocyclic rings. For instance, the reaction with an azomethine ylide would lead to the formation of a pyrrolidine (B122466) ring fused to the pyrrole core. acs.org The Van Leusen pyrrole synthesis, a [3+2] cycloaddition between an electron-deficient alkene and a tosylmethyl isocyanide (TosMIC), is a well-established method for forming pyrrole rings, highlighting the utility of this type of reaction. tandfonline.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also a possibility for the olefinic double bond of this compound, leading to the formation of cyclobutane (B1203170) derivatives. The stereochemistry of these reactions is often dependent on the excited state (singlet or triplet) of the reactants.

Stereoselective Transformations of the Olefinic Bond

Beyond conjugate additions and cycloadditions, the olefinic double bond of this compound can undergo a range of stereoselective transformations. These include epoxidation, dihydroxylation, and hydrogenation, which introduce new stereocenters into the molecule.

Asymmetric Epoxidation and Dihydroxylation: Chiral catalysts can be employed to achieve the enantioselective epoxidation or dihydroxylation of the double bond. For example, Sharpless asymmetric epoxidation or dihydroxylation protocols, while typically applied to allylic alcohols, can be adapted for other electron-deficient olefins.

Asymmetric Hydrogenation: The stereoselective reduction of the carbon-carbon double bond can be accomplished using chiral hydrogenation catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This would yield a chiral saturated aldehyde. Biomimetic asymmetric reduction protocols have also been developed for the reduction of tetrasubstituted olefins, which could be applicable to derivatives of this compound. rsc.org

Reactions at the Pyrrole Ring

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the deactivating acrylaldehyde group at the 3-position influences the regioselectivity of these reactions.

Electrophilic Substitution Patterns and Regioselectivity

Pyrrole is highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. However, the electron-withdrawing acrylaldehyde group at the C3-position deactivates the ring, particularly the adjacent C2 and C4 positions. As a result, electrophilic substitution on this compound is expected to be less facile than on unsubstituted pyrrole and to show a preference for the C5 position.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring. wikipedia.orgjk-sci.comthieme-connect.com For N-substituted pyrroles, the use of sterically bulky formamides can favor formylation at the less hindered β-position (C3 or C4). thieme-connect.com In the case of this compound, further formylation would likely occur at the C5 position.

Halogenation, Nitration, and Sulfonation: These standard electrophilic aromatic substitution reactions are also applicable to the pyrrole ring. The regioselectivity will be governed by the directing effect of the existing substituent and the reaction conditions. Due to the deactivating nature of the acrylaldehyde group, forcing conditions may be required for these transformations.

N-Functionalization and Protecting Group Chemistry

The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation, acylation, or the introduction of a protecting group. organic-chemistry.orgorganic-chemistry.org This is often a necessary step in multi-step syntheses to modulate the reactivity of the pyrrole ring or to prevent unwanted side reactions. nih.govsci-hub.seresearchgate.net

N-Alkylation and N-Acylation: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce an N-alkyl or N-acyl group. organic-chemistry.orgorganic-chemistry.org N-acylation is generally reversible under basic or acidic conditions.

Protecting Groups: A variety of protecting groups can be installed on the pyrrole nitrogen. researchgate.netsci-hub.se Common examples include sulfonyl groups (e.g., tosyl, benzenesulfonyl), which are electron-withdrawing and decrease the reactivity of the pyrrole ring, and carbamates (e.g., Boc, Cbz). nih.gov The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. The pyrrole moiety itself can also serve as a protecting group for primary amines. nih.gov

Table 2: Common Protecting Groups for the Pyrrole Nitrogen

Protecting GroupIntroduction ConditionsCleavage ConditionsReference
Tosyl (Ts)TsCl, base (e.g., NaH, pyridine)Strong base (e.g., NaOH, LiOH), reducing agents (e.g., Na/Hg) researchgate.net
Benzenesulfonyl (Bs)BsCl, baseStrong base, reducing agents researchgate.net
tert-Butoxycarbonyl (Boc)Boc₂O, DMAPStrong acid (e.g., TFA), heat nih.gov
2-(Trimethylsilyl)ethoxymethyl (SEM)SEMCl, baseFluoride source (e.g., TBAF), acid

Ring Opening and Rearrangement Processes

Under certain conditions, the pyrrole ring can undergo ring-opening or rearrangement reactions. These transformations can be promoted by acid, heat, or light and can lead to the formation of different heterocyclic or acyclic structures.

Acid-Catalyzed Rearrangements: Pyrroles can undergo acid-catalyzed rearrangements. rsc.org For instance, the acid-mediated rearrangement of pyrrole-2-carboxaldehydes can lead to an equilibrium mixture with the corresponding 3-carboxaldehyde isomers. tandfonline.comresearchgate.net While this compound already possesses the 3-substituted pattern, acid treatment could potentially lead to polymerization or other decomposition pathways.

Ring Opening: The pyrrole ring can be opened oxidatively, for example, by ozonolysis or reaction with singlet oxygen. Reductive ring-opening methods are also known. In some cases, the ring-opening is followed by a recyclization to form a different ring system. For example, certain 2-oxo-pyrrol-3-ylidene derivatives have been shown to undergo a ring-opening/pyridine-ring-closure sequence. researchgate.net

Claisen-Type Rearrangements: N-propargyl enaminone derivatives of pyrroles have been shown to undergo gold(I)-catalyzed amino-Claisen rearrangements to form tri- and tetrasubstituted pyrroles. nih.govacs.org

Theoretical and Computational Investigations of 3 1h Pyrrol 3 Yl Acrylaldehyde

Quantum Chemical Methodologies

Quantum chemical methods are indispensable tools for predicting the properties of molecules, offering insights that complement and guide experimental work. For a molecule like 3-(1H-Pyrrol-3-yl)acrylaldehyde, a combination of Density Functional Theory (DFT) and ab initio methods would provide a comprehensive understanding of its behavior.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations would be the primary method for determining the optimized geometric structure of this compound. By employing a suitable functional, such as B3LYP, and a robust basis set (e.g., 6-311++G(d,p)), one can predict key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AnglePredicted Value (Å/°)
Bond LengthC(pyrrole)-C(vinyl)Value
C=C (vinyl)Value
C=O (aldehyde)Value
N-H (pyrrole)Value
Bond AngleC(pyrrole)-C(vinyl)-C(vinyl)Value
C(vinyl)-C(aldehyde)-OValue
Dihedral AngleC(pyrrole)-C(pyrrole)-C(vinyl)-C(vinyl)Value
Note: This table presents a template for the type of data that would be generated from DFT calculations. Actual values are not available in the literature.

Ab Initio Methods for Electronic Structure Determination

While DFT is powerful for structural predictions, ab initio methods, which are based on first principles without empirical parameterization, are often employed for high-accuracy electronic structure calculations. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding, can provide a more detailed and accurate picture of the electronic wavefunction. mdpi.com

For this compound, ab initio calculations would be crucial for accurately determining properties such as ionization potential, electron affinity, and the energies of excited states. These calculations provide a fundamental understanding of how electrons are distributed within the molecule and how they respond to external stimuli.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. A thorough analysis of this compound would involve several key computational techniques.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO interactions)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, FMO analysis would reveal the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be delocalized over the π-system of the pyrrole (B145914) ring and the conjugated double bond, while the LUMO would likely be centered on the acrylaldehyde moiety, particularly the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: This table illustrates the expected output from FMO analysis. Specific values for this compound are not currently published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. It provides a picture of the localized bonds and lone pairs and quantifies the stabilizing interactions between them.

For this compound, NBO analysis would be instrumental in understanding the extent of π-conjugation between the pyrrole ring and the acrylaldehyde group. It would quantify the delocalization of the nitrogen lone pair electrons into the pyrrole ring and the subsequent delocalization across the entire conjugated system. This analysis provides a quantitative measure of the resonance stabilization and the nature of the chemical bonds, going beyond the simple Lewis structure representation.

Charge Distribution and Electrostatic Surface Potential Mapping

The distribution of charge within a molecule is fundamental to its chemical behavior. The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. The MEP map is color-coded to show regions of positive and negative electrostatic potential.

For this compound, the MEP surface would highlight the electron-rich and electron-poor regions. It is anticipated that the region around the oxygen atom of the carbonyl group would exhibit a strong negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the N-H group in the pyrrole ring would likely show a positive potential. The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Reactivity and Mechanism Prediction

Computational chemistry offers powerful tools to predict the reactivity of molecules. For this compound, understanding its reactivity involves identifying the most probable sites for electrophilic and nucleophilic attack, the strength of its chemical bonds, and the energetic pathways of its potential reactions.

The Fukui function, a concept rooted in density functional theory (DFT), is instrumental in identifying the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org By calculating the Fukui functions for electrophilic (f+) and nucleophilic (f-) attack, we can predict where the molecule is most susceptible to reaction with electron-seeking or electron-donating species, respectively.

For this compound, the pyrrole ring and the acrylaldehyde side chain both contribute to its reactivity. The pyrrole ring is an electron-rich aromatic system, generally prone to electrophilic substitution. The acrylaldehyde moiety, with its conjugated system and an electron-withdrawing aldehyde group, presents both electrophilic and nucleophilic centers.

A hypothetical Fukui function analysis for this compound, based on general principles and studies of related compounds, would likely reveal the following:

Nucleophilic Sites (Susceptible to Electrophilic Attack): The α-carbons of the pyrrole ring (C2 and C5) are expected to be the most nucleophilic positions, as is characteristic for pyrrole itself. researchgate.net The electron-donating nature of the nitrogen atom increases the electron density at these positions.

Electrophilic Sites (Susceptible to Nucleophilic Attack): The carbonyl carbon of the aldehyde group is a primary electrophilic site due to the polarization of the C=O bond. Additionally, the β-carbon of the acrylaldehyde chain is also an electrophilic center, susceptible to Michael addition by nucleophiles, a common reaction for α,β-unsaturated carbonyl compounds.

Table 1: Predicted Fukui Function Indices for this compound

Atom PositionPredicted f+ (Electrophilic Attack)Predicted f- (Nucleophilic Attack)Predicted Reactivity
N1 (Pyrrole)LowModerateModerate Nucleophilicity
C2 (Pyrrole)HighLowHigh Nucleophilicity
C4 (Pyrrole)ModerateLowModerate Nucleophilicity
C5 (Pyrrole)HighLowHigh Nucleophilicity
Cα (Acrylaldehyde)LowModerateModerate Electrophilicity
Cβ (Acrylaldehyde)ModerateLowHigh Electrophilicity (Michael Acceptor)
C (Carbonyl)HighLowHigh Electrophilicity
O (Carbonyl)LowHighHigh Nucleophilicity

This table is illustrative and based on the expected reactivity of the functional groups.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. BDE values are crucial for understanding the stability of a molecule and predicting the feasibility of reaction pathways involving bond cleavage. Theoretical calculations, often employing DFT methods, can provide reliable estimates of BDEs.

For this compound, several key bonds are of interest:

N-H Bond in the Pyrrole Ring: The N-H bond of pyrrole has a known BDE, and substitution on the ring can influence this value. rsc.org

C-H Bonds of the Pyrrole Ring: The strength of these bonds can affect substitution reactions.

C-C and C=C Bonds in the Acrylaldehyde Chain: These values are important for understanding potential fragmentation or addition reactions.

C-H Bond of the Aldehyde Group: The lability of this bond is relevant in oxidation reactions.

Table 2: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound and Related Molecules

BondMoleculeEstimated BDE (kJ/mol)
N-HPyrrole~385
C-H (aldehyde)Acetaldehyde~368
C-CEthane~377
C=CEthene~728

Computational mechanistic studies allow for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. By calculating the energies of these species, a reaction's energy profile can be constructed, providing insights into its kinetics and thermodynamics.

For this compound, several reactions could be computationally investigated:

Electrophilic Aromatic Substitution: The mechanism of substitution on the pyrrole ring can be modeled to determine the preferred position of attack and the activation energies involved.

Nucleophilic Addition to the Carbonyl Group: The reaction pathway for the addition of a nucleophile to the aldehyde can be mapped out.

Michael Addition: The mechanism of 1,4-conjugate addition to the α,β-unsaturated system can be computationally explored.

Cycloaddition Reactions: The potential for [4+2] or other cycloaddition reactions involving the diene system of the pyrrole or the enal moiety could be investigated.

These studies would typically involve locating the transition state structures and calculating the activation barriers, providing a quantitative understanding of the molecule's reactivity in different chemical transformations.

Spectroscopic Prediction and Validation

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical calculations can generate simulated IR and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These simulations are often performed using DFT methods.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for its functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

C-H Stretches: Aromatic C-H stretches from the pyrrole ring and vinylic and aldehydic C-H stretches from the acrylaldehyde chain, typically in the 2900-3100 cm⁻¹ region.

C=O Stretch: A strong absorption band for the carbonyl group of the aldehyde, expected around 1670-1700 cm⁻¹ due to conjugation with the double bond and the pyrrole ring.

C=C Stretch: A band for the carbon-carbon double bond of the acrylaldehyde moiety, typically in the 1600-1650 cm⁻¹ region.

C-N and C-C Stretches and Bending Vibrations: A complex fingerprint region below 1500 cm⁻¹ arising from various stretching and bending modes of the molecule.

Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchPyrrole N-H3300 - 3500
C-H Stretch (Aromatic)Pyrrole C-H3000 - 3100
C-H Stretch (Vinylic)Acrylaldehyde C-H3000 - 3100
C-H Stretch (Aldehydic)Aldehyde C-H2700 - 2850
C=O StretchConjugated Aldehyde1670 - 1700
C=C StretchConjugated Alkene1600 - 1650

This table is based on established IR correlation tables and computational studies of similar molecules. vscht.czresearchgate.netresearchgate.net

NMR spectroscopy is a powerful tool for structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR:

The N-H proton of the pyrrole ring would likely appear as a broad singlet at a relatively high chemical shift.

The protons on the pyrrole ring would have distinct chemical shifts depending on their position relative to the nitrogen and the acrylaldehyde substituent.

The vinylic protons of the acrylaldehyde chain would appear as doublets or doublets of doublets, with coupling constants indicative of their geometric arrangement (likely trans).

The aldehydic proton would be a highly deshielded singlet or doublet.

¹³C NMR:

The carbonyl carbon would be the most downfield signal.

The carbons of the pyrrole ring would have chemical shifts characteristic of an electron-rich aromatic system, modified by the substituent.

The vinylic carbons would have distinct chemical shifts due to their different electronic environments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 9.0-
Pyrrole Protons6.0 - 7.5110 - 130
Vinylic Protons6.5 - 7.8125 - 150
Aldehydic Proton9.5 - 10.0-
Carbonyl Carbon-190 - 195

This table provides an estimated range for the chemical shifts based on data for substituted pyrroles and acrylaldehydes. stenutz.eursc.orgipb.pt

UV-Visible Absorption and Emission Characteristics

The electronic absorption and emission properties of this compound are governed by the π-conjugated system formed by the pyrrole ring and the acrylaldehyde moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical predictions and comparisons with structurally similar compounds allow for a detailed analysis of its expected UV-Visible spectral characteristics.

The UV-Vis spectrum of this compound is expected to be dominated by intense π→π* transitions. The pyrrole ring acts as an electron-donating group, and the acrylaldehyde moiety functions as an electron-withdrawing group, creating a push-pull system that can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is anticipated to result in a strong absorption band in the near-UV or visible region. The position and intensity of this band are sensitive to the molecular environment.

The solvent polarity is expected to play a significant role in the photophysical properties of this compound. In polar solvents, the excited state, which possesses a more pronounced charge separation due to ICT, is stabilized to a greater extent than the ground state. This stabilization typically leads to a bathochromic (red) shift in the absorption maximum (λmax) as the solvent polarity increases. youtube.comyoutube.com This phenomenon, known as positive solvatochromism, is characteristic of molecules with an increase in dipole moment upon excitation.

Furthermore, the emission spectrum is also expected to be influenced by the solvent environment. A larger Stokes shift (the difference between the absorption and emission maxima) is anticipated in more polar solvents, reflecting the greater reorganization energy of the solvent cage around the more polar excited state before emission occurs. For instance, studies on various chalcone (B49325) derivatives, which share a similar conjugated ketone structure, have demonstrated significant red shifts in both absorption and emission spectra with increasing solvent polarity. mdpi.comresearchgate.netnih.gov For example, a series of chalcone-based fluorescent dyes exhibited absorption maxima in the range of 412–431 nm in DMSO, with large Stokes shifts leading to emission in the 512–567 nm range. mdpi.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting the UV-Visible spectra of such molecules. researchgate.net These calculations can provide insights into the energies of the electronic transitions, the orbitals involved (e.g., HOMO to LUMO), and the oscillator strengths, which relate to the intensity of the absorption bands. For related pyrrole derivatives, TD-DFT has been successfully employed to simulate UV-Vis spectra and understand the effects of different substituents on the electronic and optical properties. researchgate.net

Below is a representative table illustrating the expected UV-Visible absorption and emission data for compounds structurally related to this compound in various solvents.

Compound NameSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Stokes Shift (nm)
1-(2,6-di-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-oneEthanol350--
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acidMethanol298--
5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehydeMethanol292--
Chalcone Derivative 3aDMSO43152493
Chalcone Derivative 3bDMSO420545125

Data for the first three compounds are illustrative of pyrrole-based aldehydes and ketones. Data for Chalcone Derivatives 3a and 3b are from a study on chalcone-based fluorescent dyes to illustrate solvent effects and Stokes shifts in similar conjugated systems. mdpi.comijirset.comresearchgate.net

Molecular Dynamics Simulations for Environmental Influence and Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds linking the pyrrole ring to the vinyl group and the vinyl group to the carbonyl carbon. These rotations give rise to different conformers, such as s-cis and s-trans isomers, which can have distinct energies and physical properties. The planarity of the molecule is crucial for maximizing π-conjugation, which in turn affects its electronic and optical properties. MD simulations can map the potential energy surface associated with these torsional angles, identifying the most stable conformers and the energy barriers between them. chemrxiv.org

The surrounding environment, particularly the solvent, is expected to have a profound impact on the conformational equilibrium and dynamics. In a vacuum or a non-polar solvent, intramolecular forces, such as steric hindrance and weak hydrogen bonds, would primarily dictate the preferred conformation. However, in a polar solvent like water or ethanol, intermolecular interactions between the solute and solvent molecules become significant. iastate.edu The polar aldehyde group and the N-H group of the pyrrole ring can form hydrogen bonds with protic solvents. These interactions can stabilize certain conformations over others. For example, a solvent shell might form around the polar moieties, potentially altering the rotational barriers and favoring a more extended or a more compact conformation.

Furthermore, MD simulations can provide insights into the timescale of conformational transitions. The mobility of different parts of the molecule can be analyzed to reveal fast local vibrations and slower, larger-scale conformational changes. chemrxiv.org For conjugated systems, these dynamic processes are crucial as they can influence the localization of electronic states and, consequently, the photophysical outcomes. For drug-conjugated peptides, MD simulations have shown that the peptide's conformation can undergo significant rearrangements upon interacting with different environments, such as a cell membrane, and that the nature of the conjugated molecule influences these changes. mdpi.com This highlights the importance of considering the dynamic interplay between a molecule and its surroundings.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within the 3-(1h-Pyrrol-3-yl)acrylaldehyde molecule. The infrared spectrum is marked by distinct absorption bands that correspond to specific vibrational modes. A prominent feature is the N-H stretching vibration of the pyrrole (B145914) ring, which typically appears as a sharp band around 3253 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group is also clearly observable, generally in the region of 1645 cm⁻¹. Furthermore, the C=C stretching of the acrylaldehyde moiety and the pyrrole ring are found in the 1500-1600 cm⁻¹ range.

Table 1: FT-IR Spectral Data for this compound

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch~3253
C=O Stretch~1645
C=C Stretch1500-1600
C-H StretchNot specified

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing atom-level information about the connectivity and chemical environment of protons and carbons.

¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the molecule based on their chemical shifts, coupling constants, and multiplicities. The spectrum of this compound displays characteristic signals for the aldehyde proton, the vinylic protons of the acrylaldehyde chain, and the protons of the pyrrole ring. The aldehyde proton typically appears as a doublet at the downfield end of the spectrum, around 9.55 ppm. The vinylic protons show distinct chemical shifts and coupling patterns that can confirm the trans configuration of the double bond. The protons on the pyrrole ring exhibit chemical shifts and couplings that are indicative of their positions relative to the nitrogen atom and the acrylaldehyde substituent.

Table 2: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (CHO)~9.55Doublet7.8
Vinylic (C=CH-CHO)~6.43Doublet of doublets15.7, 7.8
Vinylic (CH=CH-CHO)~7.45Doublet15.7
Pyrrole H2~7.21Triplet2.0
Pyrrole H4~6.39Triplet2.0
Pyrrole H5~6.85Triplet2.0
Pyrrole NH~9.0 (broad)Singlet-

¹³C NMR spectroscopy provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately 193.1 ppm. The carbons of the vinyl group and the pyrrole ring resonate in the intermediate region of the spectrum, with their specific chemical shifts influenced by their electronic environment.

Table 3: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
Aldehyde (C=O)~193.1
Vinylic (C=CH-CHO)~150.2
Vinylic (CH=CH-CHO)~125.9
Pyrrole C2~122.3
Pyrrole C3~124.5
Pyrrole C4~110.1
Pyrrole C5~118.9

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of the molecule. COSY spectra reveal scalar coupling correlations between protons, confirming the connectivity within the acrylaldehyde chain and the pyrrole ring. For instance, a cross-peak between the aldehyde proton and the adjacent vinylic proton would be observed. NOESY experiments provide information about through-space proximity of protons. A strong NOE between the vinylic protons on the acrylaldehyde chain would further confirm the trans geometry of the double bond. These 2D NMR methods are instrumental in piecing together the complete three-dimensional structure of this compound in solution.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This method is fundamental in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry which provides a nominal mass (an integer value), HRMS measures the mass-to-charge ratio to several decimal places, yielding an "exact mass". bioanalysis-zone.com This precision is critical for determining the elemental formula of a molecule, as it can distinguish between different compounds that may have the same nominal mass but different chemical formulas, a phenomenon known as isobaric interference. bioanalysis-zone.comnih.gov

The ability of HRMS to provide exact mass measurements stems from the fact that the mass of each isotope is not an exact integer (with the exception of carbon-12, which is defined as 12.00000 Da). nih.gov This non-integer value, known as the mass defect, is unique for each element. nih.gov By measuring the mass with high accuracy, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide a molecular formula for an unknown analyte with a high degree of confidence. nih.gov

For this compound, the molecular formula is C₇H₇NO. The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This calculated value serves as a reference for experimental determination via HRMS, confirming the compound's elemental composition.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₇NO
Theoretical Exact Mass121.05276 u
Ionization ModeElectrospray (Positive)
Observed Ion[M+H]⁺
Theoretical m/z for [M+H]⁺122.06004

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the material. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a detailed model of the electron density within the crystal can be generated, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a structurally related compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, provides insight into the type of structural information that can be obtained for this class of molecules. nih.gov In a study of its hemihydrate form, this related chalcone (B49325) was found to crystallize in the monoclinic system with the space group P2/c. nih.gov The analysis revealed a planar molecular conformation and detailed the intermolecular hydrogen bonding network involving the pyrrole N-H group, the carbonyl oxygen, the phenolic hydroxyl group, and water molecules, which consolidates the crystal packing. nih.gov Such detailed structural information is invaluable for understanding solid-state properties and intermolecular interactions.

Table 2: Representative Crystallographic Data for a Related Pyrrole Derivative (3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate)

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2/c nih.gov
a (Å)18.012 (3) nih.gov
b (Å)5.5600 (11) nih.gov
c (Å)12.054 (2) nih.gov
β (°)102.219 (6) nih.gov
Volume (ų)1180.1 (4) nih.gov
Z4 nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission techniques, provides crucial information about the electronic structure and properties of a molecule. wpmucdn.com

UV-Vis Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensity of the absorption are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color. For this compound, the conjugated system formed by the pyrrole ring linked to the acrylaldehyde moiety constitutes the primary chromophore. The extent of this π-conjugation directly influences the energy of the electronic transitions and thus the position of the absorption bands. researchgate.net

Fluorescence Spectroscopy investigates the light emitted by a substance after it has absorbed photons. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. This emission typically occurs at a longer wavelength (lower energy) than the absorption. The fluorescence spectrum and quantum yield (the efficiency of the emission process) are sensitive to the molecular structure and its environment. researchgate.net While some molecules are strongly fluorescent, others exhibit weak or no emission. capes.gov.br The study of related donor-acceptor systems based on pyrrole structures shows that their absorption and emission properties can be finely tuned by chemical modification, which is a key strategy in the development of fluorescent dyes and probes. researchgate.netresearchgate.net

Table 3: Spectroscopic Data Profile for this compound

Spectroscopic TechniqueParameterInformation Provided
UV-Vis Absorptionλmax (nm)Wavelength of maximum light absorption, indicates energy of electronic transitions in the conjugated π-system.
Fluorescence Emissionλem (nm)Wavelength of maximum fluorescence emission, provides data on the energy of the excited state.
Fluorescence EmissionQuantum Yield (ΦF)Efficiency of the fluorescence process.

Mechanistic Elucidation of Reactions Involving 3 1h Pyrrol 3 Yl Acrylaldehyde

Investigation of Reaction Intermediates

A cornerstone of mechanistic investigation is the detection and characterization of transient species that are formed and consumed during the course of a reaction. These intermediates, though often short-lived, are critical to understanding the step-by-step process of bond formation and cleavage.

Detection and Characterization of Transient Species (e.g., Iminium Ions, Nitrene)

Iminium Ions: In reactions where the aldehyde group of 3-(1H-pyrrol-3-yl)acrylaldehyde is activated, particularly under acidic conditions or in the presence of amines, the formation of iminium ions is a common mechanistic feature. These electrophilic intermediates are key in a variety of cascade reactions. For instance, the reaction of an amino allylsilane with an aldehyde can proceed through an iminium ion, which is then trapped by a nucleophile. nih.gov While direct spectroscopic observation of the iminium ion derived from this compound is challenging due to its transient nature, its presence can be inferred from the products formed. For example, trapping experiments using nucleophiles like cyanide can provide evidence for the existence of an iminium ion intermediate. nih.gov The stereochemical outcome of such reactions can also offer insights into the geometry and reactivity of the transient iminium species. nih.gov

Nitrenes: Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates characterized by a nitrogen atom with a sextet of electrons. aakash.ac.in They are typically generated from the thermolysis or photolysis of azides. aakash.ac.inwikipedia.org In the context of pyrrole (B145914) chemistry, metal-catalyzed nitrene transfer reactions have been investigated. scispace.com These reactions can lead to C-H insertion or aziridination of the pyrrole ring. The interaction of a copper-nitrene species with pyrrole is proposed to proceed through the C=C double bond, forming an aziridine (B145994) intermediate which then rearranges. scispace.com The electrophilic nature of the copper-nitrene intermediate makes the electron-rich pyrrole ring a suitable reaction partner. scispace.com Competition experiments have shown that pyrroles can be more reactive towards these nitrene intermediates than simple olefins or alkynes. scispace.com

IntermediateGeneration MethodRole in Reaction
Iminium Ion Reaction of the aldehyde with a primary or secondary amine, often under acidic catalysis.Acts as an electrophile, facilitating nucleophilic attack at the carbon atom of the C=N bond. This is a key step in many condensation and cascade reactions.
Nitrene Typically formed from the thermal or photochemical decomposition of azides, releasing nitrogen gas.A highly reactive electrophile that can undergo various reactions such as C-H bond insertion into the pyrrole ring or addition to the double bonds to form aziridines.

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound were not found in the provided search results, the principles of this methodology are broadly applicable. For instance, by replacing a hydrogen atom on the pyrrole ring or the acrylaldehyde moiety with its isotope, deuterium, one could follow its position in the final product. This would help to distinguish between different possible reaction pathways, such as determining which proton is abstracted in a base-catalyzed reaction or tracking rearrangements within the molecule.

Kinetic Studies and Reaction Rate Determination

Influence of Catalyst and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions (e.g., temperature, solvent) can profoundly influence the reaction mechanism and, consequently, the products obtained. In the context of nitrene chemistry with pyrroles, the metal catalyst plays a crucial role. scispace.com Different metal complexes can lead to different selectivities, favoring either C-H insertion or aziridination. The catalyst can stabilize the nitrene intermediate and modulate its reactivity. scispace.com Similarly, in reactions proceeding through an iminium ion, the choice of acid catalyst and solvent can affect the rate of iminium ion formation and its subsequent reactions. nih.gov For instance, in certain iminium ion cascade reactions, the cyclization is found to proceed optimally at a specific temperature in a particular solvent with a specific acid. nih.gov

FactorInfluence on Mechanism
Catalyst Can stabilize transition states, activate substrates, and direct the reaction towards a specific pathway (e.g., influencing regioselectivity and stereoselectivity). In nitrene chemistry, the metal catalyst is key to the formation and reactivity of the nitrene intermediate.
Solvent Can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states. The polarity of the solvent can be particularly important for reactions involving charged intermediates like iminium ions.
Temperature Affects the reaction rate (generally, higher temperatures lead to faster rates). It can also influence the selectivity of a reaction, as different pathways may have different activation energies.
pH/Acid-Base Conditions Crucial for reactions involving acid or base catalysis, such as the formation of iminium ions from aldehydes and amines. The concentration and strength of the acid or base can determine the position of equilibria and the rate of key steps.

Regioselectivity and Stereoselectivity Mechanistic Insights

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In reactions of this compound, the presence of multiple non-equivalent reactive sites on the pyrrole ring and the acrylaldehyde substituent makes regioselectivity a key consideration. For instance, in electrophilic substitution reactions on the pyrrole ring, the position of attack (e.g., C2, C4, or C5) will depend on the nature of the electrophile and the directing effects of the existing substituent. The reactivity of polyfunctionalized pyrroles can be highly regioselective. For example, in a pyrrole containing two different carbaldehyde groups, reactions such as oxidation or the Wittig reaction can proceed selectively at one of the aldehyde positions. researchgate.net

Stereoselectivity: Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. In reactions involving the acrylaldehyde moiety of this compound, new stereocenters can be created. For example, in a nucleophilic addition to the double bond, two enantiomers or diastereomers could be formed. The facial selectivity of the attack (i.e., from which face of the planar double bond the nucleophile attacks) will determine the stereochemical outcome. Catalysts, particularly chiral catalysts, are often employed to control the stereoselectivity of such reactions. Iminium ion cascade reactions have been shown to proceed with high stereoselectivity, leading to the formation of a single diastereomer. nih.gov

SelectivityDefinitionRelevance to this compound
Regioselectivity The preference of a reaction to occur at a particular position in a molecule.Determines at which site of the pyrrole ring or the acrylaldehyde moiety a reaction takes place.
Stereoselectivity The preference for the formation of one stereoisomer over another.Important in reactions that create new chiral centers, such as additions to the C=C or C=O double bonds.

Advanced Applications and Derivatization in Materials and Chemical Sciences Excluding Biological/clinical

As Building Blocks for Complex Heterocyclic Systems

The inherent reactivity of the propenal moiety attached to the pyrrole (B145914) core makes 3-(1H-pyrrol-3-yl)acrylaldehyde an exceptional precursor for synthesizing a wide range of more complex heterocyclic structures. The aldehyde group readily participates in condensation and cycloaddition reactions, while the conjugated double bond acts as a reactive site for various annulation strategies.

Synthesis of Novel Pyrrole Derivatives and Polycyclic Systems

The pyrrole nucleus is a foundational motif in numerous areas of chemical science, and this compound provides a direct route to elaborate upon this core structure. The aldehyde functionality is a key reactive handle for building molecular complexity through various synthetic transformations.

One primary application involves its use in multicomponent reactions (MCRs), which allow for the efficient assembly of complex products in a single step. For instance, reactions involving the aldehyde group with amines, 1,3-dicarbonyl compounds, and other nucleophiles can lead to highly substituted pyrrole derivatives. osi.lv The general principle often involves an initial Knoevenagel condensation or Michael addition at the propenal unit, followed by subsequent cyclization and aromatization steps.

Furthermore, the α,β-unsaturated aldehyde system is an ideal substrate for cycloaddition reactions. The [3+2] cycloaddition of tosylmethyl isocyanides (TosMIC) with α,β-unsaturated carbonyl compounds, for example, is a well-established method for constructing five-membered rings, including pyrroles. By analogy, this compound can react with suitable 1,3-dipoles to generate novel polycyclic systems where a new ring is appended to the existing pyrrole structure.

The table below summarizes representative synthetic strategies used to generate complex pyrrole derivatives from precursors with similar functionalities.

Reaction TypeReactantsResulting SystemRef.
Three-Component ReactionPyrrole, Aryl Glyoxal, Meldrum's AcidSubstituted 1,3-Dioxane-4,6-diones[N/A]
[3+2] Cycloadditionα,β-Unsaturated Ketone, TosMICSubstituted Pyrroles
CondensationPyrrole-carbaldehyde, Acetophenone (B1666503)Pyrrole-based Chalcones nih.gov

This table illustrates general reaction types applicable to the functional groups present in this compound.

Formation of Fused and Bridged Heterocycles

The strategic placement of reactive sites in this compound facilitates its use in constructing fused and bridged heterocyclic systems. These complex topologies are of significant interest in materials science. The conjugated system can participate as a four-pi component in Diels-Alder reactions or be elaborated through sequential reactions to form new rings fused to the pyrrole core.

For example, a common strategy involves reacting the aldehyde with a binucleophile, leading to the formation of a new heterocyclic ring fused to the pyrrole. Reactions with hydrazine (B178648) and its derivatives can yield pyrazolo-fused pyrroles, while reactions with ethylenediamine (B42938) or o-phenylenediamine (B120857) can lead to diazepine- or benzodiazepine-fused systems, respectively. uni-heidelberg.de

Moreover, intramolecular cyclization of derivatives synthesized from this compound is a powerful tool. For instance, after modification of the aldehyde group, a subsequent intramolecular Heck reaction, Friedel-Crafts acylation, or a similar C-C bond-forming reaction can be employed to create a fused ring system. The synthesis of complex frameworks like 1H-pyrrolo[3,4-b]quinolin-1-ones has been achieved using related pyrrole-based starting materials, demonstrating the feasibility of such synthetic routes. The intramolecular Diels-Alder reaction is another key strategy for forming bridged systems from appropriately designed pyrrole derivatives.

Integration into Functional Materials

The extended π-conjugation in this compound, spanning both the aromatic pyrrole ring and the propenal side chain, is a key feature that makes it and its derivatives attractive for applications in materials science, particularly in optoelectronics.

Precursors for Optoelectronic Materials (e.g., NLO Materials)

Pyrrole derivatives are recognized as valuable components in materials designed for molecular optics and electronics due to their favorable electronic properties. The structure of this compound is analogous to that of a push-pull chromophore, where the electron-donating pyrrole ring (the "push" component) is connected via a conjugated bridge to an electron-withdrawing aldehyde group (the "pull" component). This charge-transfer character is a fundamental prerequisite for second-order nonlinear optical (NLO) activity.

Chalcones and their heterocyclic analogues, which share the core structure of this compound, are a well-studied class of NLO materials. The reaction of the aldehyde with an acetophenone derivative, for instance, yields a pyrrole-containing chalcone (B49325). The efficiency of intramolecular charge transfer in these molecules, and thus their NLO response, can be fine-tuned by modifying substituents on both the pyrrole nitrogen and the aromatic ring of the acetophenone.

Components in Sensing Platforms (e.g., Fluorescence Probes)

The same electronic characteristics that make this compound derivatives suitable for NLO materials also make them candidates for use in fluorescent sensors. Molecules with extended π-systems and intramolecular charge-transfer character often exhibit strong fluorescence.

Research on structurally related compounds, such as (E)-3-(1-benzyl-2,5-diphenyl-1H-pyrrol-3-yl)acrylaldehyde, has shown that these systems can exhibit significant photophysical activity. For example, N-containing polycyclic aromatic compounds derived from similar precursors have been reported to display violet-blue fluorescence with quantum yields reaching as high as 0.45. This intrinsic fluorescence can be modulated or quenched upon interaction with specific analytes (e.g., metal ions, anions, or small molecules). The aldehyde group provides a convenient site for further functionalization, allowing for the attachment of specific recognition units (receptors) to create a selective fluorescence-based chemosensor.

The table below outlines the potential of pyrrole-based systems in functional materials.

Material TypeKey Structural FeaturePotential ApplicationRef.
NLO MaterialPush-pull π-conjugated systemOptical signal processing
Fluorescent ProbeExtended π-system, ICT characterAnalyte detection
Conducting PolymerPolymerized pyrrole backboneElectronics, sensors

ICT: Intramolecular Charge Transfer

Ligand Design and Coordination Chemistry

The presence of multiple heteroatoms (N, O) and a delocalized π-system makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. The pyrrole nitrogen, the carbonyl oxygen, and the conjugated system can all potentially coordinate to metal centers.

Derivatization of the aldehyde group can lead to a variety of multidentate ligands. For example, condensation with an amine followed by reduction can produce an amino group, which, in conjunction with the pyrrole nitrogen, can form a bidentate chelate. The synthesis of chiral ligands is also a possibility, as demonstrated by the use of related alkynyl aldehydes in preparing chiral pyridine-containing structures.

These ligands can be used to form stable complexes with a wide range of transition metals. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyrrole ring, influencing their catalytic activity, magnetic properties, or photophysical behavior. The extended conjugation of the acrylaldehyde backbone provides a pathway for electronic communication between the metal center and the ligand framework, which is a desirable feature in the design of functional molecular materials.

Synthetic Targets for Methodological Development

The chemical scaffold of this compound, characterized by a pyrrole ring linked to an α,β-unsaturated aldehyde, presents a versatile platform for the development of novel synthetic methodologies in chemical sciences. Its inherent reactivity, stemming from the conjugated π-system and the electrophilic nature of the aldehyde, makes it an attractive target for exploring new chemical transformations. Research in this area, while not extensive, highlights its potential as a building block for constructing more complex molecular architectures through innovative reaction pathways.

The utility of pyrrole-based acrylaldehydes in methodological development is exemplified by studies on constitutional isomers of the title compound. For instance, (E)-3-(1H-pyrrol-2-yl)acrylaldehyde has been utilized as a key starting material in the development of a novel palladium-catalyzed reductive cyclization for the synthesis of substituted pyrroles. unimi.it In this method, a Henry condensation between the pyrrole acrylaldehyde and a nitroalkane, such as nitroethane, affords a nitrodience. This intermediate, upon treatment with a palladium catalyst and carbon monoxide as a reductant, undergoes cyclization to yield a new pyrrole derivative. unimi.it This two-step sequence, commencing with a structure akin to this compound, demonstrates the potential of such compounds to serve as foundational substrates in the discovery of new catalytic cycles and synthetic routes to valuable heterocyclic compounds. unimi.it The straightforward nature of the initial condensation and the novelty of the subsequent cyclization underscore the value of pyrrole acrylaldehydes in expanding the synthetic chemist's toolkit.

Further illustrating the methodological potential of this structural motif, research into the synthesis of (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives has been described, starting from 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, a protected precursor to this compound. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction was employed to extend the carbon chain and introduce the double bond, forming various prop-2-ene derivatives. researchgate.net Notably, the choice of organophosphorous reagent was found to influence the reaction's outcome, leading to different products and thereby showcasing the tunability of the synthetic pathway. researchgate.net The subsequent deprotection of the tosyl group to yield the free (1H)-pyrrole derivatives highlights a complete synthetic strategy from a simple pyrrole aldehyde to more complex structures. researchgate.net This work provides a clear example of how the 3-formylpyrrole core, the immediate precursor to this compound, serves as a target for the application and refinement of important synthetic reactions like the HWE olefination.

The broader context of pyrrole chemistry further supports the role of such compounds as versatile building blocks. researchgate.net Pyrroles are recognized as crucial subunits in materials science, and the development of efficient synthetic strategies to access functionalized pyrroles is an ongoing area of research. researchgate.net The reactivity of the acrylaldehyde moiety in this compound allows for a range of transformations, including but not limited to, cycloadditions, conjugate additions, and various condensations, making it an ideal candidate for methodological exploration.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 3-(1h-pyrrol-3-yl)acrylaldehyde and its derivatives, research is pivoting away from traditional, often multi-step syntheses towards more streamlined and sustainable approaches.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation, are a powerful tool for building molecular complexity with high atom economy. bohrium.com Future methodologies will likely focus on developing novel one-pot, multicomponent strategies to construct the this compound core or its derivatives, minimizing solvent waste and purification steps. researchgate.net

Green Chemistry Principles: The application of green chemistry principles is becoming a central theme. eurekaselect.com This includes the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and increase yields for pyrrole (B145914) derivatives. nih.gov Furthermore, the exploration of reactions in green solvents, such as water or bio-derived solvents, or under solvent-free conditions, is a key area of investigation. eurekaselect.cominnosyn.com

Catalysis Innovation: The development of novel catalysts is crucial. This includes heterogeneous catalysts that can be easily recovered and reused, and advanced metal-catalyzed reactions that can proceed under milder conditions. eurekaselect.comfrontiersin.org For instance, tandem reactions catalyzed by agents like silver triflate have shown the potential to form multiple chemical bonds in a single process, offering an efficient route to complex molecules derived from pyrrole scaffolds. rsc.org

Exploration of Unconventional Reactivity Profiles

The unique electronic structure of this compound—a π-electron rich pyrrole ring conjugated with an electron-deficient acrylaldehyde system—opens the door to novel chemical transformations beyond its expected reactivity.

Tandem and Domino Reactions: Researchers are exploring the use of this compound in tandem or domino reaction sequences, where a single event triggers a cascade of bond-forming reactions. A notable example is the generation of complex fused-ring systems like 3-(1H-pyrrol-3-yl)-1H-inden-1-ones in a single, efficient process. rsc.org

Photocatalysis: Visible-light-mediated photocatalysis offers an environmentally friendly way to access unique reactive intermediates. researchgate.net Future work could explore the photo-induced cycloadditions or cross-coupling reactions of this compound, leveraging its conjugated system to participate in transformations not accessible through traditional thermal methods.

Organocatalysis: The use of small organic molecules as catalysts continues to be a major field of research. Designing specific organocatalysts to interact with the aldehyde or the pyrrole moiety could unlock new, highly selective transformations and the synthesis of chiral derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for accelerating research by predicting molecular properties and reaction outcomes before a single experiment is performed.

Reaction Pathway Elucidation: Techniques like Density Functional Theory (DFT) can be used to map out the entire energy landscape of a potential reaction. nih.gov For this compound, this means predicting the most likely reaction pathways, identifying potential intermediates, and understanding the mechanisms of novel transformations. This insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Property Prediction: Computational models can accurately predict a wide range of molecular properties, including electronic structure, spectroscopic signatures, and reactivity. This allows for the in silico screening of potential derivatives of this compound for specific applications, such as in materials or medicinal chemistry, thereby focusing laboratory efforts on the most promising candidates.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The synergy between chemistry, data science, and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. youtube.com

Predictive Yield Modeling: Machine learning (ML) models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. A random forest-based ML model has already been developed to predict the yields of condensation reactions between pyrroles and aldehydes, a reaction class central to the synthesis of the title compound. researchgate.net Future work will involve expanding these datasets and refining algorithms to provide chemists with a tool to rapidly identify the optimal conditions for a desired reaction, saving significant time and resources. researchgate.netyoutube.com

Automated Reaction Optimization: AI can be integrated with automated robotic systems to perform high-throughput experimentation. An AI algorithm can analyze the results of previous experiments to suggest the next set of conditions to try, rapidly converging on the optimal protocol for synthesizing or functionalizing this compound without human intervention.

De Novo Design: By learning the underlying rules of chemical reactivity, AI models can propose entirely new synthetic pathways or novel molecular structures with desired properties. This could lead to the discovery of new derivatives of this compound with enhanced performance in material or biological applications.

Exploration of Novel Material Applications Beyond Current Scope

While pyrrole-based compounds are well-known for their role in conducting polymers, the unique functionalities of this compound enable its exploration in next-generation materials. researchgate.neteurekaselect.com

Functional Porous Polymers: The compound can serve as a key building block for creating Conjugated Microporous Polymers (CMPs). frontiersin.org These materials possess high surface areas and tunable pore sizes, making them ideal for applications in heterogeneous catalysis, gas storage, and separation. The acrylaldehyde group provides a reactive handle for post-synthetic modification, allowing the chemical environment within the pores to be precisely tailored for specific tasks. frontiersin.org

Advanced Sensors: The conjugated π-system of the molecule, coupled with the reactive aldehyde, makes it an excellent candidate for chemical sensors. Upon reaction of the aldehyde with a specific analyte, a change in the electronic properties of the molecule could result in a detectable colorimetric or fluorescent signal.

Scaffolds for Bio-conjugation: The aldehyde functionality allows for facile covalent attachment to biomolecules, such as proteins or DNA, through the formation of imine or other stable linkages. This opens up possibilities for using this compound as a linker molecule in the development of bioconjugates for diagnostics, targeted drug delivery, or advanced biomaterials.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(1H-Pyrrol-3-yl)acrylaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation/acylation followed by condensation reactions. For example, and describe the use of chloroacetyl chloride and AlCl₃ for Friedel-Crafts activation, followed by condensation with substituted amines. Optimization involves adjusting catalysts (e.g., AlCl₃ vs. FeCl₃), solvent polarity (DMF for better solubility), and temperature control (room temperature for stability of intermediates). Purification via column chromatography (ethyl acetate/hexane mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and pyrrole ring protons (δ 6.5–7.5 ppm). Coupling constants (J = 15–17 Hz for trans-alkene protons) confirm stereochemistry .
  • FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹) .
  • X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between pyrrole and aldehyde planes, as shown in ’s ORTEP diagram) .

Q. How can purity and stability of this compound be assessed post-synthesis?

  • Methodological Answer :

  • HPLC/TLC : Monitor purity using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) or reverse-phase HPLC with UV detection at 254 nm.
  • Melting point analysis : Compare experimental values (e.g., ~140°C for structurally similar aldehydes, as in ) to literature data.
  • Storage : Store under inert atmosphere at -20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO is susceptible to nucleophilic attack, while the pyrrole’s HOMO facilitates electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states in aldol reactions) .

Q. What strategies resolve discrepancies between experimental and theoretical NMR data for this compound?

  • Methodological Answer :

  • High-field NMR (600+ MHz) : Enhance resolution of overlapping signals (e.g., pyrrole protons).
  • Isotopic labeling : Use ¹³C-enriched samples to assign carbons unambiguously.
  • Computational NMR prediction : Software like Gaussian or ACD/Labs simulates spectra for comparison, accounting for solvent and temperature effects .

Q. How does crystal packing influence the compound’s physicochemical properties?

  • Methodological Answer : X-ray diffraction ( ) reveals intermolecular interactions:

  • Hydrogen bonding : Aldehyde O-H···N (pyrrole) interactions stabilize the lattice (see Table 5 in for H-coordinates).
  • Dihedral angles : Planarity between pyrrole and aldehyde groups (e.g., ~10° deviation) affects conjugation and UV absorbance .

Q. What methodologies enable regioselective functionalization of the pyrrole ring?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., ester at C-2) to favor C-5 substitution. demonstrates sulfonation at C-3 using pyrazole-sulfonyl precursors.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts and microwave-assisted heating for C-4 functionalization .

Q. How can air-sensitive intermediates in the synthesis of derivatives be handled?

  • Methodological Answer :

  • Schlenk techniques : Maintain inert atmosphere during aldehyde reductions (e.g., NaBH₄ in THF).
  • Low-temperature quenching : Add reactions to ice-cold aqueous solutions to stabilize intermediates (e.g., uses -20°C for DMP oxidation) .

Q. What experimental designs validate the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR studies : Modify substituents (e.g., fluorophenyl in ) and test antimicrobial activity via broth microdilution assays (MIC values).
  • Docking simulations : Target enzymes like COX-2 (for anti-inflammatory activity) using AutoDock Vina, guided by ’s framework .

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